
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by reacting the pyrazole derivative with an appropriate azide under thermal or catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
科学研究应用
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
作用机制
The mechanism of action of 4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Materials Science: The compound’s electronic and optical properties are influenced by its molecular structure, which can be tuned through chemical modifications.
相似化合物的比较
Similar Compounds
4-(4-Methyl-5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole: This compound is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties.
Other Pyrazole Derivatives: Compounds with only the pyrazole ring may have different reactivity and applications.
Other Triazole Derivatives: Compounds with only the triazole ring may exhibit different electronic and optical properties.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which allows for a wide range of chemical modifications and applications in various fields.
属性
CAS 编号 |
62538-11-8 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC 名称 |
4-(4-methyl-5-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-11(10-5-3-2-4-6-10)15-16-12(9)17-7-13-14-8-17/h2-8H,1H3,(H,15,16) |
InChI 键 |
UTLXRBSWOCZEDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NN=C1N2C=NN=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


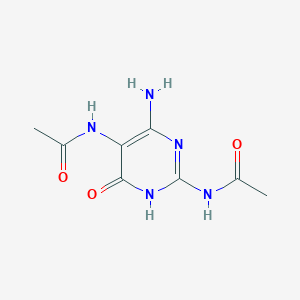


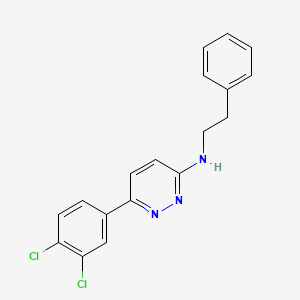

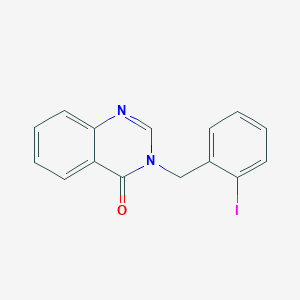

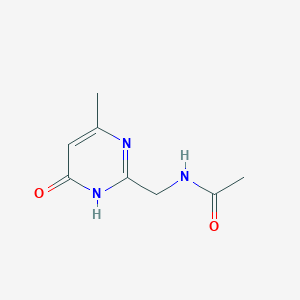

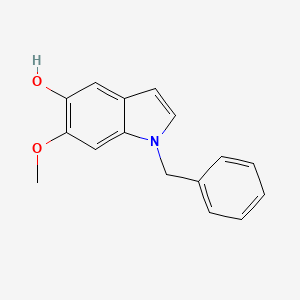

![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
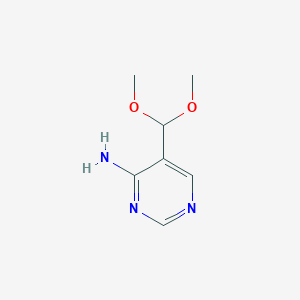
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)
